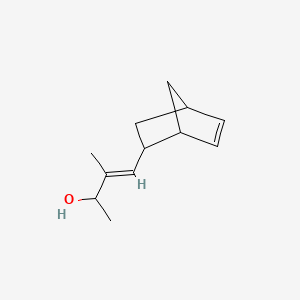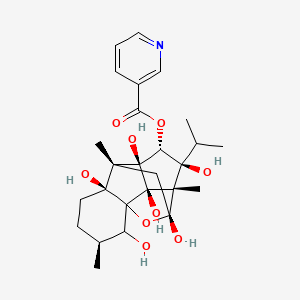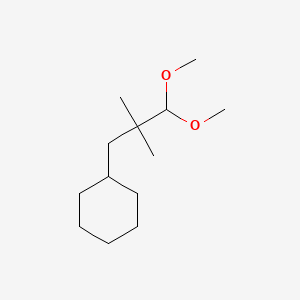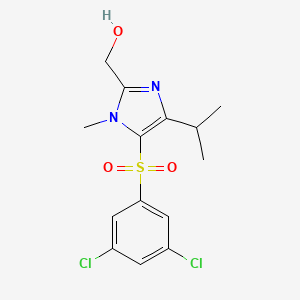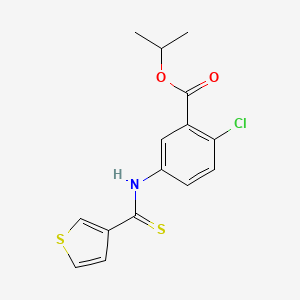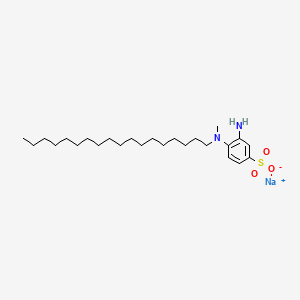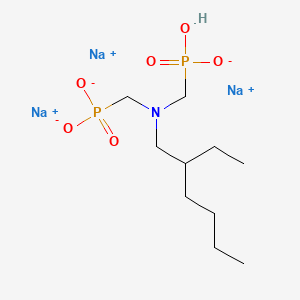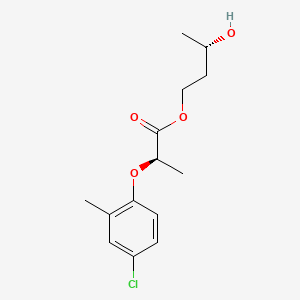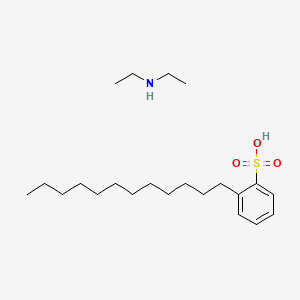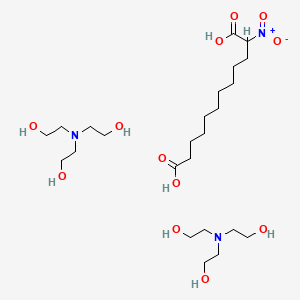
Glycyl-asparaginyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-asparaginyl-glycine is a tripeptide composed of glycine, asparagine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-asparaginyl-glycine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The synthesis typically starts with the attachment of the C-terminal glycine to the resin, followed by the sequential addition of asparagine and the N-terminal glycine. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the peptide is synthesized in a liquid medium, which allows for easier scaling up of the process. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Glycyl-asparaginyl-glycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, and reduce other functional groups within the peptide.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Scientific Research Applications
Glycyl-asparaginyl-glycine has several applications in scientific research:
Biochemistry: It is used as a model peptide to study protein folding, stability, and interactions.
Medicine: The peptide can be used in drug delivery systems and as a therapeutic agent in various treatments.
Industrial Processes: It is used in the development of biosensors and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of glycyl-asparaginyl-glycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Glycyl-glycine: A dipeptide composed of two glycine residues.
Asparaginyl-glycine: A dipeptide composed of asparagine and glycine.
Glycyl-asparagine: A dipeptide composed of glycine and asparagine.
Uniqueness
Glycyl-asparaginyl-glycine is unique due to its specific sequence and the presence of both glycine and asparagine residues. This combination imparts distinct structural and functional properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
36314-39-3 |
|---|---|
Molecular Formula |
C8H14N4O5 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H14N4O5/c9-2-6(14)12-4(1-5(10)13)8(17)11-3-7(15)16/h4H,1-3,9H2,(H2,10,13)(H,11,17)(H,12,14)(H,15,16)/t4-/m0/s1 |
InChI Key |
GGEJHJIXRBTJPD-BYPYZUCNSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)C(=O)N |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)NC(=O)CN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


